(Z)-3-环丙基-3-苯基丙-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

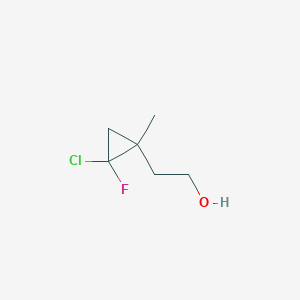

(Z)-3-Cyclopropyl-3-phenylprop-2-enoic acid is a compound that is closely related to the family of enoic acids, which are characterized by a double bond adjacent to a carboxylic acid group. While the provided papers do not directly discuss (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid, they do provide insights into similar compounds that can help infer some of the properties and reactions of the compound .

Synthesis Analysis

The synthesis of compounds similar to (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid can involve various methods. For instance, the paper on hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones suggests that such compounds can be synthesized through reactions with sodium sulfinates and acetic acid, leading to β- or γ-addition products with high selectivity and yields . This indicates that the synthesis of (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid could potentially be achieved through similar reactions, possibly involving the addition of a suitable reagent to introduce the phenyl group.

Molecular Structure Analysis

The molecular structure of compounds in the enoic acid family is characterized by the presence of a double bond and a carboxylic acid group. The paper discussing (Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid reveals that such compounds can form hydrogen-bonded dimers and exhibit different conformations . Although the compound is not trifluoromethylated, it is reasonable to assume that (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid may also form dimers and have conformational isomers due to the presence of similar functional groups.

Chemical Reactions Analysis

The reactivity of (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid can be inferred from the reactivity of structurally related compounds. The hydrosulfonylation reaction described in the second paper indicates that compounds with a cyclopropylidene moiety can undergo addition reactions with sodium sulfinates . This suggests that (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid may also participate in addition reactions, potentially with different nucleophiles, to yield various addition products.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid, they do offer insights into the properties of similar compounds. For example, the crystal structure analysis of (Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid indicates that such compounds can exhibit solid-state properties like hydrogen bonding, which could affect their melting points, solubility, and crystal packing . The tunable reactivity described for the hydrosulfonylation reaction also suggests that the compound may have selective reactivity based on the solvent environment .

科学研究应用

1. 抑制剂在肌酸生物合成中的作用

(Z)-3-环丙基-3-苯基丙-2-烯酸已被探索其在抑制肌酸生物合成中的潜在作用。这项研究对于研究结核病等结核分枝杆菌疾病具有重要意义,其中肌酸是细菌细胞包膜的关键结构组分。该化合物已显示出对肌酸生物合成的抑制作用,这是病原性结核分枝杆菌如结核分枝杆菌的必要组分(Hartmann et al., 1994)。

2. 生物活性化合物的合成

研究还集中于使用(Z)-3-环丙基-3-苯基丙-2-烯酸合成各种生物活性化合物。这包括通过不对称氢化将其转化为(S)-3-乙酰硫基-2-苄基丙酸,这是脑啡肽酶抑制剂硫酪酶的一个亚单位(Yuasa et al., 1998)。

3. 抗菌活性

该化合物的衍生物已被测试其抗菌活性。例如,从(Z)-3-环丙基-3-苯基丙-2-烯酸衍生的脂肪酸肼被用于合成噁二唑,对各种细菌显示出显著的抗菌活性(Banday et al., 2010)。

4. 结构和分子研究

该化合物的分子和电子结构也是研究的焦点。通过X射线数据确定了其衍生物(Z)-N-乙酰去氢苯丙氨酸的分子结构,提供了关于其构象灵活性和电子结构的见解(Ajó等,1981)。

5. 在合成技术中的应用

(Z)-3-环丙基-3-苯基丙-2-烯酸已被用于合成烯酰胺,这个过程涉及通过立体特异性途径将(Z)-3-芳基丙-2-烯酸转化为烯酰胺(Brettle & Mosedale, 1988)。

6. 晶体工程中的探索

该化合物的衍生物已被用于晶体工程,探索它们与各种配体的相互作用并研究它们的晶体结构。这项研究可以为设计新材料和化合物提供宝贵的见解(Zheng et al., 2021)。

安全和危害

This involves studying the compound’s toxicity, flammability, and other hazards. It may also include information about how to handle and store the compound safely.

未来方向

This involves discussing potential future research directions. It may include potential applications of the compound, unanswered questions about its properties, and ways to improve its synthesis.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

属性

IUPAC Name |

(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-12(14)8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWCLFBGHCDKJW-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=CC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C(=C/C(=O)O)/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2501214.png)

![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)

![8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2501222.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2501231.png)

![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid](/img/structure/B2501232.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2501233.png)